molecular formula C15H18N4O3 B4250486 (3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide

(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide

Cat. No.: B4250486
M. Wt: 302.33 g/mol
InChI Key: MLPNHGLVYJNCGG-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,3]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyridine derivative and an oxazole precursor. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of (3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is unique due to its specific ring structure and the presence of both pyridine and oxazole moieties

Properties

IUPAC Name

(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-2-6-17-14(20)18-9-12-13(10-18)22-15(21)19(12)8-11-5-3-4-7-16-11/h2-5,7,12-13H,1,6,8-10H2,(H,17,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPNHGLVYJNCGG-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CC2C(C1)OC(=O)N2CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)N1C[C@H]2[C@@H](C1)OC(=O)N2CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 5
(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
Reactant of Route 6
(3aS,6aR)-2-oxo-N-prop-2-enyl-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide

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